molecular formula C15H13ClO2 B6365180 2-Chloro-5-(4-ethylphenyl)benzoic acid, 95% CAS No. 1261980-25-9

2-Chloro-5-(4-ethylphenyl)benzoic acid, 95%

Cat. No. B6365180
CAS RN: 1261980-25-9
M. Wt: 260.71 g/mol
InChI Key: QLIITMCZGJXWMP-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-ethylphenyl)benzoic acid, 95%, is a chemical compound commonly used in scientific research. It is a chlorinated derivative of benzoic acid and is used as a reagent in organic synthesis. It is a white, crystalline solid with a melting point of 122-124°C, and is soluble in most organic solvents. It is a common intermediate in the synthesis of pharmaceuticals, pesticides, and other organic compounds.

Scientific Research Applications

2-Chloro-5-(4-ethylphenyl)benzoic acid, 95%, is used in a wide range of scientific research applications. It is a useful intermediate in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It is also used as a reagent in organic synthesis. In addition, it is used in the synthesis of polymers and as a catalyst in the synthesis of organic compounds.

Mechanism of Action

2-Chloro-5-(4-ethylphenyl)benzoic acid, 95%, acts as an electrophilic reagent in organic synthesis. It is a chlorine-substituted benzoic acid, which is capable of reacting with nucleophiles, such as alcohols, amines, and thiols, to form a variety of products. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, to facilitate the reaction.
Biochemical and Physiological Effects
2-Chloro-5-(4-ethylphenyl)benzoic acid, 95%, is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on the human body.

Advantages and Limitations for Lab Experiments

2-Chloro-5-(4-ethylphenyl)benzoic acid, 95%, has several advantages for use in laboratory experiments. It is a stable compound that is soluble in most organic solvents, making it easy to use in organic synthesis. It is also relatively inexpensive, making it a cost-effective reagent for laboratory use. The main limitation of using this compound in laboratory experiments is that it is not water-soluble, which can make it difficult to use in aqueous solutions.

Future Directions

2-Chloro-5-(4-ethylphenyl)benzoic acid, 95%, has a wide range of potential applications in scientific research. Its use as a reagent in organic synthesis can be expanded to include the synthesis of other organic compounds, such as pharmaceuticals, pesticides, and polymers. In addition, its use as a catalyst in the synthesis of organic compounds can be explored further. Finally, its biochemical and physiological effects can be studied in more detail to better understand its potential applications in medicine and other fields.

Synthesis Methods

2-Chloro-5-(4-ethylphenyl)benzoic acid, 95%, is synthesized by the reaction of 4-ethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at an elevated temperature (typically 150-180°C) and in a solvent such as dimethylformamide or dimethylsulfoxide. The reaction is typically complete in 1-2 hours, and the product is isolated by crystallization.

properties

IUPAC Name

2-chloro-5-(4-ethylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-2-10-3-5-11(6-4-10)12-7-8-14(16)13(9-12)15(17)18/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIITMCZGJXWMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681313
Record name 4-Chloro-4'-ethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261980-25-9
Record name 4-Chloro-4'-ethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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